Geraniol has been used in microbiology, specifically in the engineering of Escherichia coli for the production of geraniol .
Application: Geraniol is produced in E. coli by expressing a heterologous mevalonate pathway and replacing the terpene synthase with a geraniol synthase from Ocimum basilicum . An alcohol acyltransferase (AAT) from Rosa hybrida is also co-expressed for the specific acetylation of geraniol .
Method: The low water solubility of geranyl acetate, the product of geraniol acetylation, allows it to partition into the organic phase of a two-phase system, relieving the cellular toxicity attributed to the build-up of geraniol in the aqueous phase .
Results: In a partially optimized system, this strain produced 4.8 g/L geranyl acetate (based on the aqueous volume), representing the highest monoterpene titre achieved from microbial culture to date .
Geraniol has shown potential in cancer research, with studies indicating its effectiveness against a broad range of cancers, including colon, prostate, breast, lung, skin, kidney, liver, and pancreatic cancer .
Application: Geraniol has been found to induce apoptosis and cell cycle arrest, modulate multiple molecular targets, including p53 and STAT3, activate caspases, and modulate inflammation via transcriptional regulation .
Method: The methods of application vary depending on the specific type of cancer being studied. Most involve the administration of geraniol to cancer cells or animal models and subsequent analysis of its effects .
Results: The results have shown that geraniol can effectively inhibit cancer cell growth and induce apoptosis .
Geranyl ferulate, chemically known as (E)-geranylferulic acid, is a natural compound categorized under the class of aryl compounds. It is derived from the esterification of geraniol and ferulic acid, featuring the molecular formula C20H26O4 and a CAS number of 1206615-69-1. This compound is primarily isolated from various plant species, including Zingiber officinale (ginger), where it exhibits notable biological properties and potential health benefits .
Geranyl ferulate has demonstrated significant biological activities, including:
The synthesis of geranyl ferulate can be achieved through several methods:
Geranyl ferulate has diverse applications across various fields:
Geranyl ferulate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Geraniol | Contains a similar geranyl group | Antimicrobial, antioxidant | Primarily used as a fragrance |
| Ferulic Acid | Common phenolic structure | Antioxidant, anti-inflammatory | Found widely in plant-based foods |
| Cinnamic Acid | Similar aromatic structure | Antimicrobial, anti-inflammatory | Used extensively in flavoring |
| Eugenol | Contains similar phenolic components | Analgesic, antimicrobial | Commonly found in clove oil |
Geranyl ferulate is unique due to its specific combination of geraniol and ferulic acid functionalities, which contribute to its distinct biological activities not fully replicated by its analogs. Its dual action as both an antioxidant and an anti-inflammatory agent sets it apart from many similar compounds .
Geranyl ferulate, chemically designated as (2E)-3,7-dimethyl-2,6-octadien-1-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, represents a naturally occurring phenylpropanoid-terpenoid conjugate with significant botanical distribution within specific plant families [1] [2]. The compound exhibits a molecular formula of C20H26O4 and possesses distinctive structural characteristics that reflect its dual biosynthetic origin from both phenylpropanoid and terpenoid metabolic pathways [1] [6].
The Zingiberaceae family serves as the primary botanical source for geranyl ferulate, with Zingiber officinale (ginger) representing the most extensively documented source [1] [4]. This medicinal plant, widely utilized in traditional medicine systems across Asia, contains geranyl ferulate within its rhizomatous tissues [1] [17]. Research investigations have demonstrated that geranyl ferulate can be isolated from Zingiber officinale through systematic extraction and purification procedures, yielding compounds that exhibit notable biological activities including inhibitory effects on nitric oxide production [1] [4].
The chemical composition of Zingiberaceae species demonstrates remarkable complexity, with red ginger varieties containing approximately 169 distinct chemical constituents including monoterpenes, sesquiterpenes, diterpenes, vanilloids, and flavonoids [16]. Within this diverse metabolic profile, geranyl ferulate represents one component of the phenylpropanoid-derived compounds that contribute to the medicinal properties of these plants [16] [17]. The biosynthetic capacity for producing such compounds appears to be distributed throughout various Zingiberaceae genera, with documented occurrences in Hedychium, Curcuma, Globba, and Amomum species, though geranyl ferulate-specific documentation remains limited to Zingiber officinale [21].
The Euphorbiaceae family represents a secondary but significant botanical source for geranyl ferulate and related phenylpropanoid-terpenoid conjugates [5]. This diverse family, comprising approximately 1300 species distributed across tropical and subtropical regions worldwide, demonstrates extensive biosynthetic capacity for terpenoid compounds [5]. Croton species within the Euphorbiaceae family have been documented to produce various diterpenoids and other terpenoid compounds, suggesting potential biosynthetic pathways that could support geranyl ferulate formation [5]. The chemical investigations of Croton species have revealed the presence of numerous bioactive compounds including crotofolane diterpenoids, flavonoids, and phenylpropanoid derivatives [5].
| Family | Genus/Species | Plant Part | Documentation Level |
|---|---|---|---|
| Zingiberaceae | Zingiber officinale | Rhizomes | Extensively documented [1] [4] |
| Zingiberaceae | Other genera | Various parts | Limited documentation [16] [21] |
| Euphorbiaceae | Croton species | Various parts | Inferred from related compounds [5] |
The geographical distribution of geranyl ferulate-producing species reflects the natural habitat preferences of these plant families [21]. Zingiberaceae species demonstrate highest diversity within Malaysian regions, including Indonesia, Malaysia, Singapore, Brunei, Philippines, and Papua New Guinea, with India representing a significant center of diversity containing approximately 230 species across 22 genera [21]. This distribution pattern suggests that geranyl ferulate occurrence may be concentrated within these biogeographically significant regions [21].
The biosynthetic formation of geranyl ferulate requires sophisticated enzymatic machinery that facilitates the conjugation of phenylpropanoid and terpenoid moieties through esterification reactions [7] [25]. This process represents a convergence of two major secondary metabolic pathways: the phenylpropanoid pathway responsible for ferulic acid biosynthesis and the terpenoid pathway leading to geraniol formation [10] [19].
The phenylpropanoid pathway initiates with phenylalanine ammonia-lyase catalyzing the conversion of phenylalanine to cinnamic acid, which subsequently undergoes hydroxylation by cinnamate 4-hydroxylase to form para-coumaric acid [3] [19]. The biosynthetic progression continues through the action of 4-coumarate coenzyme A ligase, caffeic acid 3-O-methyltransferase, and related enzymes to ultimately produce ferulic acid [3] [19]. This pathway demonstrates complex regulation involving MYB transcription factors and responds dynamically to various environmental stimuli including pathogen attack, wounding, and ultraviolet radiation exposure [10] [19].
The terpenoid biosynthetic pathway responsible for geraniol formation operates through either the methylerythritol phosphate pathway in plastids or the mevalonic acid pathway in the cytoplasm [9] [11]. Geranyl pyrophosphate synthase catalyzes the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form geranyl pyrophosphate, which serves as the immediate precursor for geraniol synthesis [9] [20]. Geraniol synthase subsequently converts geranyl pyrophosphate to geraniol through dephosphorylation reactions [9] [11].
The crucial esterification step that creates the geranyl ferulate conjugate involves specialized enzymatic machinery capable of catalyzing the formation of ester bonds between carboxylic acid groups and alcohol functional groups [7] [25]. Lipases represent the primary enzyme class responsible for this biotransformation, demonstrating high catalytic efficiency for esterifying geraniol with ferulic acid under appropriate reaction conditions [7] [12] [25]. Research investigations have documented that lipases from various microbial sources, including Pseudomonas fluorescens, exhibit substantial activity for geranyl ester formation, achieving conversion rates exceeding 90% under optimized conditions [12] [32].
| Enzyme Class | Function | Role in Biosynthesis |
|---|---|---|
| Lipases | Catalyze esterification of geraniol with ferulic acid [7] [12] | Primary enzymes for geranyl ferulate formation [32] |
| BAHD acyltransferases | Use coenzyme A thioesters as acyl donors [22] | Catalyze formation of various phenylpropanoid esters [22] |
| Acyltransferases | Transfer acyl groups from acyl-coenzyme A substrates [22] | May participate in phenylpropanoid-terpenoid conjugation [22] |
| Esterases | Catalyze hydrolysis of ester bonds [25] | Regulate geranyl ferulate levels through hydrolysis [25] |
The BAHD acyltransferase family represents another significant enzymatic group potentially involved in geranyl ferulate biosynthesis [22]. These plant-specific enzymes utilize coenzyme A thioesters as acyl donors and demonstrate broad substrate specificity for various phenylpropanoid compounds [22]. The structural characteristics of BAHD acyltransferases suggest potential capacity for catalyzing the formation of phenylpropanoid-terpenoid conjugates, though specific documentation for geranyl ferulate formation remains limited [22].
The enzymatic machinery demonstrates sophisticated regulatory mechanisms that coordinate phenylpropanoid and terpenoid biosynthesis during plant defense responses [10] [23]. Metabolic channeling between consecutive enzymes in these pathways may facilitate efficient substrate utilization and prevent the accumulation of potentially toxic intermediates [23]. Research investigations using Nicotiana benthamiana as a heterologous expression system have demonstrated that coordinated expression of multiple pathway enzymes can enhance the production of complex phenylpropanoid-terpenoid conjugates [23].
Geranyl ferulate serves multiple ecological functions within plant defense systems, contributing to both constitutive and induced resistance mechanisms against various biotic stresses [1] [19] [26]. The compound's dual chemical nature, combining phenylpropanoid and terpenoid structural elements, provides versatile defensive capabilities that address multiple categories of plant antagonists [19] [26].
The antimicrobial properties of geranyl ferulate represent a primary ecological function within plant defense strategies [1] [8]. Research investigations have demonstrated that geranyl ferulate exhibits inhibitory effects on nitric oxide production, suggesting potential mechanisms for controlling pathogenic microorganisms [1]. This antimicrobial activity aligns with the broader defensive roles of phenylpropanoid compounds, which frequently demonstrate direct toxicity against bacterial and fungal pathogens [19] [36]. The ester linkage between ferulic acid and geraniol may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial cell membranes and exert antimicrobial effects [24].
The antioxidant properties of geranyl ferulate contribute significantly to plant protection against oxidative stress induced by various environmental challenges [3] [7]. The ferulic acid moiety contains distinctive structural features including electron-donating groups on the benzene ring and an unsaturated carbon-carbon double bond adjacent to the carboxylic acid group, which collectively provide substantial free radical scavenging capability [3]. These structural characteristics enable geranyl ferulate to terminate free radical chain reactions and prevent oxidative damage to cellular components during biotic and abiotic stress conditions [3] [7].
Plant defense mechanisms involving geranyl ferulate likely operate through multiple interconnected pathways that reflect the complexity of plant-pathogen interactions [19] [26]. The compound may function as a phytoanticipin, representing a constitutively accumulated defensive metabolite that provides immediate protection against invading pathogens [26] [36]. Alternatively, geranyl ferulate biosynthesis may be induced following pathogen recognition, contributing to the dynamic defense responses that characterize systemic acquired resistance [19] [26].
| Defense Mechanism | Role of Geranyl Ferulate | Supporting Evidence |
|---|---|---|
| Antimicrobial activity | Direct inhibition of pathogenic microorganisms [1] | Inhibitory effect on nitric oxide production [1] |
| Antioxidant protection | Scavenges reactive oxygen species [3] [7] | Phenolic structure provides free radical scavenging [3] |
| Physical barrier enhancement | May contribute to cell wall reinforcement [19] | Common property of phenylpropanoid derivatives [19] |
| Chemical signaling | Potential role in defense communication [26] | Inferred from similar phenylpropanoid compounds [26] |
The ecological significance of geranyl ferulate extends beyond direct antimicrobial effects to include potential roles in plant communication and signaling networks [26] [27]. Ferulic acid, the phenylpropanoid component of geranyl ferulate, has been identified as a potential signaling molecule that may influence plant-pathogen interactions [27]. Research investigations have suggested that ferulic acid can function as a "surrender signal" that accumulates in stressed plants and potentially modulates the aggressive behavior of certain fungal pathogens [27]. This signaling function implies that geranyl ferulate may participate in complex ecological dialogues between plants and their associated microorganisms [27].
The terpenoid component of geranyl ferulate contributes additional defensive capabilities that complement the phenylpropanoid-derived properties [8] [29]. Terpenoid compounds frequently serve as feeding deterrents and toxins against herbivorous insects, suggesting that geranyl ferulate may provide protection against multiple categories of plant enemies [8] [29]. The volatile nature of some terpenoid derivatives also enables their function as airborne signals that can attract natural enemies of herbivorous insects, contributing to indirect plant defense mechanisms [26] [29].
Chemical synthesis of geranyl ferulate involves various esterification approaches that establish the ester bond between the carboxylic acid group of ferulic acid and the primary hydroxyl group of geraniol. These methodologies have evolved significantly, with modern techniques offering improved efficiency and environmental sustainability compared to traditional approaches.
Microwave-assisted esterification represents a significant advancement in the chemical synthesis of geranyl ferulate, providing enhanced reaction kinetics and improved yields compared to conventional heating methods [1]. This methodology typically employs concentrated sulfuric acid as a catalyst under controlled microwave irradiation conditions. The optimal reaction parameters involve heating the reactants at 88°C for 5 minutes using 10 mol% sulfuric acid in ethanol, achieving yields of up to 94% [1]. The microwave irradiation facilitates efficient molecular heating through dielectric relaxation, resulting in shortened reaction times and reduced energy consumption. However, careful temperature control is essential to prevent hydrolysis of the product at elevated temperatures, and the methodology requires specialized microwave equipment for implementation [1].
Traditional acid-catalyzed esterification remains a fundamental approach for geranyl ferulate synthesis, though it typically requires extended reaction times and harsh conditions [1]. This methodology involves refluxing ferulic acid with geraniol in the presence of mineral acids such as sulfuric acid or hydrochloric acid for 24 hours [1]. While this approach offers simplicity and uses readily available reagents, it suffers from several limitations including long reaction times, potential side reactions, and the need for extensive purification procedures to remove acid catalysts and byproducts [1].
The gadolinium triflate-catalyzed methodology represents an advanced approach utilizing rare earth metal catalysis for geranyl ferulate synthesis [2]. This technique employs gadolinium triflate as a Lewis acid catalyst in combination with triphenylphosphine and iodine under mild reaction conditions. The optimal conditions involve 35°C reaction temperature for 4 hours using 5 mol% gadolinium triflate, achieving yields of approximately 85% [2]. This methodology offers excellent selectivity and the advantage of catalyst recyclability, though the high cost of gadolinium triflate and the requirement for anhydrous conditions limit its practical application [2].
Advanced coupling methodologies utilize specialized reagents to activate the carboxylic acid functionality of ferulic acid for subsequent esterification. Dicyclohexylcarbodiimide coupling with 4-dimethylaminopyridine as a catalyst provides an efficient room-temperature approach, achieving yields of approximately 72% under mild conditions [1]. Alternative approaches include the Mitsunobu reaction using triphenylphosphine, diethyl azodicarboxylate, and the iodosobenzene diacetate/triphenylphosphine system, though these methodologies often require expensive reagents and complex purification procedures [1].
| Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted esterification | 88°C, 5 min, 10 mol% H₂SO₄, ethanol | 94 | Short reaction time, high yield, efficient heating | Requires microwave equipment, potential hydrolysis at high temperature |
| Classical acid-catalyzed esterification | Reflux, 24 h, H₂SO₄, methanol/ethanol | 65 | Simple procedure, well-established method | Long reaction time, harsh conditions, side reactions |
| Gadolinium triflate-catalyzed esterification | 35°C, 4 h, 5 mol% Gd(OTf)₃, triphenylphosphine | 85 | Mild conditions, good selectivity, recyclable catalyst | Expensive catalyst, requires anhydrous conditions |
| Dicyclohexylcarbodiimide coupling | Room temperature, CH₂Cl₂, DCC, DMAP | 72 | High yield, room temperature conditions | Expensive reagents, multiple purification steps |
| Iodosobenzene diacetate/triphenylphosphine coupling | Room temperature, CH₂Cl₂, I₂, PPh₃, imidazole | 36 | Mild conditions, good atom economy | Low yield, expensive reagents, complex purification |
Biocatalytic synthesis of geranyl ferulate represents an environmentally sustainable alternative to chemical methodologies, offering enhanced selectivity, mild reaction conditions, and reduced environmental impact. These approaches primarily utilize lipases and specialized esterases to catalyze the esterification or transesterification reactions between ferulic acid derivatives and geraniol.
Alternative lipase systems include Lipozyme TL IM from Thermomyces lanuginosus, which has shown exceptional performance in solvent-free systems [4]. This approach utilizes vinyl ferulate as an activated ester donor in transesterification with geraniol, achieving conversion yields of 85% within 2 hours at 70°C [4]. The solvent-free conditions eliminate the need for organic solvents, providing significant environmental benefits and simplified product purification [4].
Feruloyl esterases represent a specialized class of enzymes that demonstrate remarkable selectivity for ferulic acid derivatives [5] [6]. The feruloyl esterase FAE125 from Talaromyces wortmannii has shown exceptional performance in transesterification reactions, achieving prenyl ferulate yields of 83.7% with excellent selectivity [5] [6]. This enzyme demonstrates superior stability under reaction conditions, maintaining 70% residual activity after five consecutive reaction cycles [5] [6].
The optimization of feruloyl esterase-catalyzed reactions involves multiple parameters including water content, substrate ratio, temperature, and enzyme loading [5]. Response surface methodology has been employed to identify optimal conditions, revealing that substrate ratio and enzyme loading are crucial parameters for achieving high selectivity [5]. The optimal conditions for prenyl ferulate synthesis involve 8.2% water content, 18.56 mM prenol to vinyl ferulate ratio, 24.5 hours reaction time, and 0.04 g enzyme per liter at 24.5°C [7].
Immobilization techniques significantly enhance the practical applicability of enzymatic synthesis by providing enzyme stability, reusability, and simplified product separation [8] [9]. Cross-linked enzyme aggregates of feruloyl esterases have demonstrated excellent performance in transesterification reactions, maintaining high activity and selectivity over multiple reaction cycles [5] [6]. These immobilized systems offer the advantage of operational stability under optimized reaction conditions while providing cost-effective enzyme utilization [5] [6].
Silica-immobilized lipase systems have also shown promise for ferulate ester synthesis, with optimization studies indicating that molecular sieves can enhance reaction yields by scavenging water byproducts [8]. The incorporation of 10 mg/mL molecular sieves increased ester formation to 74 mM, demonstrating the importance of water removal in esterification reactions [8].
| Enzyme | Substrate System | Reaction Medium | Temperature (°C) | Conversion Yield (%) | Reaction Time (h) | Key Features |
|---|---|---|---|---|---|---|
| Candida antarctica lipase B (CALB/Novozym 435) | Geraniol + ferulic acid | Ionic liquid [bmim]PF₆ | 60 | 36.0 | 24 | Green solvent, moderate yield |
| Lipozyme TL IM (Thermomyces lanuginosus) | Geraniol + vinyl ferulate | Solvent-free system | 70 | 85.0 | 2 | High conversion, short time, no organic solvent |
| Rhizomucor miehei lipase | Geraniol + ethyl acetate (transesterification) | Hexane | 30 | 82.0 | 6 | Good stability, recyclable enzyme |
| Candida rugosa lipase | Geraniol + ferulic acid | DIPE (diisopropyl ether) | 45 | 35.0 | 200 | Long reaction time, moderate yield |
| Feruloyl esterase FAE125 (Talaromyces wortmannii) | Prenol + methyl ferulate (transesterification) | Ethyl acetate | 50 | 83.7 | 48 | Excellent selectivity, robust biocatalyst |
The development of semi-synthetic derivatives of geranyl ferulate provides valuable insights into structure-activity relationships and enables the optimization of biological properties through systematic molecular modifications. These studies focus on evaluating how structural changes influence antioxidant activity, bioavailability, and therapeutic potential.
Structure-activity relationship studies have demonstrated that the length of the alcohol chain significantly influences the biological properties of ferulate esters [10] [11]. Systematic evaluation of methyl, ethyl, butyl, octyl, and geranyl ferulates reveals distinct patterns in antioxidant activity and lipophilicity. Methyl ferulate and ethyl ferulate exhibit moderate antioxidant activity with DPPH IC₅₀ values of 45 μM and 52 μM, respectively [10] [11]. The introduction of longer alkyl chains, as observed in butyl ferulate and octyl ferulate, enhances antioxidant properties while significantly increasing lipophilicity [10] [11].
Geranyl ferulate demonstrates superior antioxidant activity compared to simple alkyl esters, with a DPPH IC₅₀ value of 18 μM, attributed to the additional double bond conjugation in the geranyl moiety [10] [11]. The enhanced activity correlates with increased molecular complexity and the potential for additional stabilization mechanisms through the extended conjugated system [10] [11].
Research on hydrated geranylphenol derivatives has revealed that structural modifications to the geranyl chain significantly enhance biological activity [12]. Hydrated geranylphenols, synthesized through Lewis acid-catalyzed hydration reactions, demonstrate superior antifungal activity against Botrytis cinerea compared to their non-hydrated counterparts [12]. These modifications involve the selective hydration of double bonds within the geranyl chain, creating additional hydroxyl functionalities that contribute to enhanced biological activity [12].
The synthesis of hydrated derivatives typically involves treatment with boron trifluoride etherate in the presence of water, leading to Markovnikov-type addition reactions across the double bonds [12]. The resulting compounds exhibit improved water solubility and enhanced interaction with biological targets, contributing to their superior bioactivity [12].
Acetylation of geranyl ferulate derivatives provides a strategy for improving stability and modulating biological activity [13] [12]. Acetylated derivatives demonstrate enhanced resistance to oxidative degradation while maintaining significant biological activity [13]. The protection of phenolic hydroxyl groups through acetylation also influences the compound's pharmacokinetic properties, potentially extending half-life and improving bioavailability [13].
The synthesis of acetylated derivatives typically involves treatment with acetic anhydride and 4-dimethylaminopyridine in dichloromethane, achieving yields of 93-95% [13]. These modifications provide controlled release characteristics and may serve as prodrug systems for targeted delivery applications [13].
Comprehensive structure-activity relationship studies reveal distinct patterns in antioxidant activity based on molecular structure [10] [11]. The presence of the 4-hydroxyl and 3-methoxyl substituents on the phenolic ring is essential for antioxidant activity, with the meta-position of the hydroxyl group in iso-ferulic acid derivatives showing significantly reduced activity [10] [11]. The carboxylic acid functionality participates in radical stabilization through delocalization mechanisms, contributing to the overall antioxidant capacity [10] [11].
The introduction of ester functionalities modulates the electron density distribution within the molecule, affecting the stability of phenoxyl radicals formed during antioxidant reactions [10] [11]. Geranyl ferulate demonstrates optimal balance between lipophilicity and antioxidant activity, making it particularly suitable for applications requiring both membrane permeability and radical scavenging capacity [10] [11].
| Compound Type | Molecular Formula | Molecular Weight (g/mol) | Log P (calculated) | Antioxidant Activity (DPPH IC₅₀ μM) | Lipophilicity Enhancement | Biological Activity |
|---|---|---|---|---|---|---|
| Methyl ferulate | C₁₁H₁₂O₄ | 208.21 | 1.8 | 45 | Low | Moderate antioxidant |
| Ethyl ferulate | C₁₂H₁₄O₄ | 222.24 | 2.3 | 52 | Low | Moderate antioxidant |
| Butyl ferulate | C₁₄H₁₈O₄ | 250.29 | 3.2 | 38 | Moderate | Enhanced antioxidant, sunscreen properties |
| Octyl ferulate | C₁₈H₂₆O₄ | 306.40 | 5.1 | 25 | High | Strong antioxidant, UV protection |
| Geranyl ferulate | C₂₀H₂₆O₄ | 330.42 | 4.9 | 18 | High | Strong antioxidant, anti-inflammatory, nitric oxide inhibition |
| Lauryl ferulate | C₂₂H₃₄O₄ | 378.50 | 7.2 | 35 | Very High | Enhanced skin penetration |
| Acetylated geranyl ferulate derivatives | C₂₂H₂₈O₆ | 388.46 | 3.8 | 22 | Moderate | Improved stability, controlled release |
| Hydrated geranylphenol derivatives | C₂₀H₃₀O₄ | 334.45 | 4.2 | 15 | High | Enhanced antifungal activity |